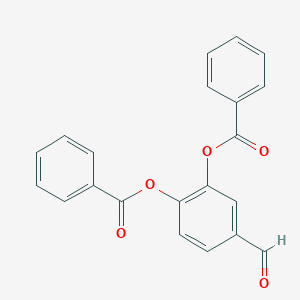

2-(Benzoyloxy)-5-formylphenyl benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H14O5 |

|---|---|

Molecular Weight |

346.3g/mol |

IUPAC Name |

(2-benzoyloxy-4-formylphenyl) benzoate |

InChI |

InChI=1S/C21H14O5/c22-14-15-11-12-18(25-20(23)16-7-3-1-4-8-16)19(13-15)26-21(24)17-9-5-2-6-10-17/h1-14H |

InChI Key |

CXNIHHKZSVVUGV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Benzoyloxy 5 Formylphenyl Benzoate and Analogous Architectures

Direct and Indirect Esterification Strategies for Polysubstituted Phenyl Benzoates

The formation of the benzoate (B1203000) ester is a critical step in the synthesis of the target molecule. This can be achieved through various esterification strategies, primarily involving the acylation of phenolic hydroxyl groups.

The most common method for the synthesis of phenyl benzoates is the Schotten-Baumann reaction, which involves the acylation of a phenol (B47542) with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide (B78521). unacademy.commedcraveonline.com This method is efficient for simple phenols and can be adapted for more complex, polyfunctional molecules. The reaction proceeds through the formation of a phenoxide ion, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. researchgate.net

An alternative to using acyl chlorides is the direct esterification of phenols with carboxylic acids. This typically requires a catalyst, such as a strong acid, and often involves the removal of water to drive the equilibrium towards the ester product. researchgate.net For substrates sensitive to strong acids, milder methods have been developed. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent can facilitate the esterification of phenols with carboxylic acids under neutral conditions.

The following table summarizes typical conditions for the benzoylation of phenolic compounds.

| Phenolic Substrate | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenol | Benzoyl chloride | 10% NaOH | Water/Organic | Room Temp | ~96 | nih.gov |

| Substituted Phenols | Benzoyl chloride | NaOH | Dichloromethane | 0 - Room Temp | High | medcraveonline.com |

| 2,4-Dihydroxybenzaldehyde | Benzyl (B1604629) chloride | NaHCO3 / KI | Acetonitrile | Reflux | >70 | google.com |

| Diols | 1-Benzoylimidazole | DBU | Acetonitrile | 50 | 60-96 | nih.gov |

This table presents a selection of benzoylation reactions on various phenolic substrates, illustrating the range of conditions and achievable yields.

In the synthesis of polyfunctional molecules like 2-(Benzoyloxy)-5-formylphenyl benzoate, which contains multiple reactive sites, chemo- and regioselectivity are paramount. When a molecule contains more than one hydroxyl group, selective acylation can be challenging. The relative acidity and steric hindrance of the hydroxyl groups play a crucial role in determining the site of acylation.

For a precursor such as 2,5-dihydroxybenzoic acid, the phenolic hydroxyl groups will have different reactivities. The hydroxyl group at the 2-position is ortho to the carboxylic acid, which can influence its acidity and steric environment. Protecting groups are often employed to achieve selective acylation. For example, one hydroxyl group can be selectively protected, allowing the other to be acylated, followed by deprotection.

In the case of 2,4-dihydroxybenzaldehyde, regioselective benzylation of the 4-hydroxyl group has been achieved using mild basic conditions with reagents like sodium bicarbonate or potassium fluoride. google.comtandfonline.com This selectivity is attributed to the higher acidity of the 4-hydroxyl proton compared to the 2-hydroxyl proton, which is involved in intramolecular hydrogen bonding with the adjacent formyl group.

Introduction and Transformation of Formyl Groups on Aromatic Scaffolds

The introduction of the formyl group onto the aromatic ring is another key transformation. Several classical and modern formylation methods are available, each with its own advantages and limitations depending on the substrate.

The choice of formylation reaction depends heavily on the nature of the aromatic substrate. For electron-rich aromatic compounds like phenols, several methods are effective.

The Reimer-Tiemann reaction utilizes chloroform (B151607) and a strong base to generate dichlorocarbene, which then reacts with the phenoxide to introduce a dichloromethyl group that is subsequently hydrolyzed to an aldehyde. organic-chemistry.orgnih.gov This reaction typically favors ortho-formylation. nih.gov

The Duff reaction employs hexamethylenetetramine (urotropine) as the formylating agent in the presence of an acid, such as boric acid or acetic acid. tandfonline.comecu.edu This method is also known to favor ortho-formylation of phenols. tandfonline.com The reaction is generally inefficient but can be useful for certain substrates. tandfonline.com

The Vilsmeier-Haack reaction uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings. wikipedia.orgchemistrysteps.comajrconline.org This method is highly effective for a wide range of substrates, including phenols and their ethers. ajrconline.orgwikipedia.org The regioselectivity is influenced by both electronic and steric factors, often favoring formylation at the para position unless it is blocked. chemistrysteps.com

The following table provides a comparative overview of common formylation reactions for phenolic substrates.

| Reaction | Formylating Agent | Catalyst/Conditions | Typical Substrates | Regioselectivity | Reference |

| Reimer-Tiemann | Chloroform (CHCl₃) | Strong base (e.g., NaOH) | Phenols | Ortho | organic-chemistry.orgnih.gov |

| Duff Reaction | Hexamethylenetetramine | Acidic (e.g., boric acid, acetic acid) | Phenols, Anilines | Ortho | tandfonline.comecu.edu |

| Vilsmeier-Haack | DMF / POCl₃ | - | Electron-rich aromatics | Para (unless blocked) | chemistrysteps.comajrconline.org |

| Rieche Formylation | Dichloromethyl methyl ether | Lewis acid (e.g., TiCl₄, SnCl₄) | Phenols, Aryl ethers | Ortho to activating group | researchgate.net |

This table outlines key features of prominent aromatic formylation reactions, highlighting their reagents, conditions, and typical regiochemical outcomes.

In the context of synthesizing this compound, if starting from phenyl benzoate, the directing effects of the existing ester group must be considered. The benzoyloxy group is an ortho-, para-director, but it is also deactivating. Therefore, forcing conditions might be necessary for formylation. A more plausible route would involve formylation of a dihydroxylated precursor prior to esterification.

While not directly applicable to the primary synthesis of the title compound, it is worth noting that aldehydes can be converted to esters through oxidative esterification. This transformation is relevant in broader synthetic contexts where an aldehyde is a precursor to an ester. Various reagents can achieve this, including N-heterocyclic carbene (NHC) catalysts in combination with an oxidant.

Multi-step Synthesis Design for Complex Polyfunctional Molecules

The synthesis of a molecule with multiple functional groups like this compound invariably requires a multi-step approach. The design of such a synthesis must consider the compatibility of functional groups with the reaction conditions of subsequent steps. The order of reactions is critical to avoid undesired side reactions.

A plausible synthetic pathway for this compound could commence with a readily available starting material such as 2,5-dihydroxybenzoic acid. The synthesis would likely proceed as follows:

Protection of the Carboxylic Acid: The carboxylic acid group is first protected, for example, as a methyl or ethyl ester, to prevent its interference in subsequent reactions.

Formylation: The resulting dihydroxybenzoate ester would then be formylated. Based on the directing effects of the two hydroxyl groups, formylation is expected to occur at the position para to one hydroxyl group and ortho to the other. The Vilsmeier-Haack or Duff reaction could be employed here.

Benzoylation: The two phenolic hydroxyl groups would then be acylated with benzoyl chloride in the presence of a base to form the bis-benzoate ester.

Deprotection (if necessary): If the initial carboxylic acid was protected, this step would involve the selective removal of the protecting group to yield the final product. However, if the final product is desired as an ester (e.g., methyl this compound), this step would be omitted.

The synthesis of complex molecules often necessitates the use of protecting groups to temporarily mask reactive functionalities. google.com The choice of protecting groups is crucial, as they must be stable under the reaction conditions of subsequent steps and be selectively removable under mild conditions. For instance, a benzyl ether could protect a phenolic hydroxyl group during a reaction that is sensitive to acidic protons, and it can be later removed by hydrogenolysis.

Application of Protective Group Chemistry for Selective Transformations

In the synthesis of complex molecules with multiple reactive sites, such as this compound, protecting groups are indispensable tools for achieving selectivity. wiley.comorganic-chemistry.org A protecting group temporarily masks a functional group to prevent it from reacting while chemical modifications are made elsewhere in the molecule. willingdoncollege.ac.inwikipedia.org For a molecule with both hydroxyl and aldehyde functionalities, selective protection is crucial.

The synthesis could start from a dihydroxybenzaldehyde, such as 2,5-dihydroxybenzaldehyde. To selectively benzoylate the hydroxyl groups while leaving the aldehyde untouched, the aldehyde group could first be protected. A common method for protecting aldehydes and ketones is the formation of an acetal (B89532) or ketal, which are stable to a wide range of reagents, including those used for esterification. willingdoncollege.ac.inwikipedia.org For instance, the aldehyde can be reacted with ethylene (B1197577) glycol in the presence of an acid catalyst to form a cyclic acetal.

Once the aldehyde is protected, the two hydroxyl groups can be converted to benzoate esters. This is typically achieved by reacting the protected diol with benzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine. After the benzoylation is complete, the protecting group on the aldehyde can be removed. Acetals are readily cleaved by acid hydrolysis, regenerating the aldehyde functionality to yield the final product, this compound. willingdoncollege.ac.inwikipedia.org

The choice of protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions for its removal. wiley.com For instance, silyl (B83357) ethers are also common protecting groups for alcohols and can be selectively removed under conditions that would not affect the benzoate esters or the aldehyde. youtube.com The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective modification of multiple functional groups within the same molecule. organic-chemistry.org

Catalytic Approaches in Polyfunctional Aromatic Compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to construct complex molecules efficiently and selectively. For the synthesis of compounds like this compound, both palladium-catalyzed reactions and organocatalysis offer powerful tools.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. acs.org One relevant approach is the palladium-catalyzed synthesis of aromatic esters from aryl halides or arenes. acs.orgorganic-chemistry.orgberkeley.eduacs.orgnih.gov For instance, a dihydroxy-substituted aryl bromide could be a precursor. One hydroxyl group could be benzoylated first, followed by a palladium-catalyzed carbonylation or a related coupling reaction to introduce the second benzoate group.

A more direct approach involves the C-H activation and subsequent esterification of an aromatic ring. berkeley.eduacs.orgnih.gov Recent advancements have shown that arenes can be converted to aryl-thianthrenium salts, which then undergo palladium-catalyzed coupling with formates to yield esters. organic-chemistry.orgberkeley.eduacs.orgnih.gov This method avoids the need for pre-functionalized starting materials like aryl halides.

Palladium catalysts are also effective for the oxidative esterification of aldehydes. nih.gov While this typically converts an aldehyde to an ester, modifications of this methodology could be envisioned for the synthesis of the target molecule, perhaps by starting with a diformyl phenol derivative and selectively converting one aldehyde to a benzoate ester. Some palladium-catalyzed oxidative esterifications of aldehydes have been shown to be compatible with phenols. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Esterification Reactions

| Catalyst/Reagents | Substrates | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, XPhos, Acetone | Aromatic aldehydes, Alcohols | Esters | Good to modest | nih.gov |

| PdCl₂, PPh₃, Et₃N | Arenes, Phenol formate | Phenol esters | High | organic-chemistry.org |

This table is for illustrative purposes and may not directly apply to the synthesis of this compound.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. youtube.com For the conversion of aldehydes to esters, N-Heterocyclic Carbenes (NHCs) are particularly effective catalysts. organic-chemistry.org NHCs can activate aldehydes to form a Breslow intermediate, which can then be oxidized in the presence of an alcohol to form an ester. nih.gov

Several organocatalytic systems have been developed for the oxidative esterification of aldehydes. organic-chemistry.org For example, the combination of an NHC catalyst with an oxidant like manganese(IV) oxide can efficiently convert unactivated aldehydes to esters. organic-chemistry.org Another approach utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst for the oxidation of aldehydes to mixed anhydrides, which can then be converted to esters in situ. rsc.org

The enantioselective alkylation of aldehydes can also be achieved through photo-organocatalysis, where transiently generated enamines are excited by light to react with organic halides. acs.org While not a direct esterification, this highlights the versatility of organocatalysis in modifying aldehydes.

Table 2: Examples of Organocatalytic Aldehyde-to-Ester Conversions

| Catalyst | Oxidant | Substrates | Product | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbene | MnO₂ | Aldehydes, Alcohols | Esters | organic-chemistry.org |

| TEMPO | - | Aldehydes, Carboxylic acids | Mixed anhydrides (ester precursors) | rsc.org |

This table is for illustrative purposes and may not directly apply to the synthesis of this compound.

Preparation of Functionalized Organometallic Reagents for Derivatization

Functionalized organometallic reagents are crucial for introducing specific organic fragments onto an aromatic core. fiveable.meyoutube.comthieme-connect.de In the context of synthesizing derivatives of this compound, these reagents could be used to add substituents to the aromatic ring.

The preparation of organometallic reagents often starts from an aryl halide. For example, an aryl bromide can be converted to an organolithium or Grignard reagent by reaction with an appropriate metal. youtube.com These highly reactive species can then be used in a variety of reactions to form new carbon-carbon or carbon-heteroatom bonds. fiveable.me

Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic compounds. beilstein-journals.org In this approach, a directing group on the aromatic ring, such as an amide or an ether, directs the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile to introduce a new substituent. For a precursor to this compound, a protected hydroxyl group could act as a directing group for ortho-formylation or another functionalization.

The choice of metal and ligands in the organometallic reagent can be tuned to control its reactivity and selectivity. fiveable.me For instance, organozirconium reagents, generated in situ via hydrozirconation, have shown utility in various synthetic transformations. thieme-connect.de

The synthesis of the target molecule could also involve the formylation of a pre-functionalized phenol. orgsyn.orgorgsyn.orgresearchgate.netresearchgate.net For example, a phenol can be selectively ortho-formylated using reagents like magnesium chloride, triethylamine, and paraformaldehyde. orgsyn.orgresearchgate.net This method is highly regioselective and tolerates a range of functional groups. orgsyn.orgresearchgate.net

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides highly accurate mass measurements, which in turn allows for the determination of the elemental formula of a compound. This technique is instrumental in distinguishing between compounds that may have the same nominal mass but differ in their elemental composition. Furthermore, the analysis of fragmentation patterns provides valuable insights into the compound's structure.

The molecular formula of 2-(Benzoyloxy)-5-formylphenyl benzoate (B1203000) is C₂₁H₁₄O₅. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

A high-resolution mass spectrum would be expected to show the protonated molecule, [M+H]⁺, or the molecular ion, M⁺˙, with a very specific m/z value. The experimentally determined exact mass can then be compared to the theoretical value to confirm the elemental composition. The high accuracy of HRMS, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

The presence of isotopes, particularly ¹³C, results in a characteristic isotopic pattern. For a molecule with 21 carbon atoms, the M+1 peak (containing one ¹³C atom) will have a predictable relative intensity compared to the monoisotopic peak (M). This isotopic distribution pattern serves as an additional confirmation of the compound's elemental composition.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of 2-(Benzoyloxy)-5-formylphenyl benzoate (C₂₁H₁₄O₅)

| Ion | m/z (Theoretical) | Relative Abundance (%) |

|---|---|---|

| [M]⁺ | 346.08412 | 100.00 |

| [M+1]⁺ | 347.08748 | 22.95 |

This table presents a theoretical isotopic distribution. Actual experimental values may vary slightly.

Upon electron ionization (EI), the initial event is the formation of the molecular ion (m/z 346). The subsequent fragmentation is likely to proceed through several key pathways initiated by the cleavage of the ester linkages.

A primary and highly characteristic fragmentation for benzoate esters is the formation of the benzoyl cation (m/z 105). youtube.com This stable ion is formed by the cleavage of the C-O bond of the ester group. This fragment is often the base peak in the mass spectra of such compounds. The benzoyl cation can further lose carbon monoxide (CO) to form the phenyl cation (m/z 77). whitman.eduyoutube.com

Another likely fragmentation pathway involves the cleavage of the other ester bond, leading to the formation of a formyl-benzoyloxy-phenoxide radical and a benzoyl cation. Alternatively, cleavage could result in a 2-(benzoyloxy)-5-formylphenyl cation (m/z 241). This fragment could subsequently lose a benzoyl radical to form a formyl-phenyl cation (m/z 105), or undergo further rearrangements.

The presence of the formyl group (-CHO) introduces additional fragmentation possibilities. A common fragmentation for aromatic aldehydes is the loss of a hydrogen atom to form an [M-1]⁺ ion, or the loss of the entire formyl group (CHO) to form an [M-29]⁺ ion. miamioh.edu

Table 2: Proposed Major Fragment Ions of this compound in Mass Spectrometry

| m/z (Proposed) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 346 | [C₂₁H₁₄O₅]⁺˙ | Molecular Ion |

| 241 | [C₁₄H₉O₄]⁺ | Loss of a benzoyl radical (C₇H₅O) from the molecular ion |

| 121 | [C₇H₅O₂]⁺ | Benzoyloxy cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (often the base peak) |

The fragmentation pathways described are theoretical and based on the general principles of mass spectrometry and data from structurally related compounds.

Iv. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine molecular geometries, energies, and other fundamental properties with high accuracy. For a molecule such as 2-(Benzoyloxy)-5-formylphenyl benzoate (B1203000), DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would provide a detailed picture of its electronic landscape. nih.gov

A critical first step in computational analysis is geometry optimization. This process involves calculating the molecule's potential energy surface to find the arrangement of atoms that corresponds to the lowest possible energy—the global minimum energy conformation. For a flexible molecule like 2-(Benzoyloxy)-5-formylphenyl benzoate, with several rotatable single bonds (e.g., around the ester linkages and the formyl group), a Potential Energy Surface (PES) scan is performed. synthonix.com In this analysis, key dihedral angles are systematically rotated, and the energy of each resulting conformer is calculated to identify the most stable, or lowest energy, three-dimensional structure.

This analysis would reveal crucial geometric parameters. While specific optimized parameters for the title compound are not available, a theoretical study would typically present them in a table comparing calculated values to experimental data if a crystal structure exists.

Table 1: Illustrative Table of Predicted Geometric Parameters for this compound (Note: The following data is illustrative of what a DFT calculation would produce and is not based on actual published results for this specific compound.)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C=O (ester) | ~1.21 |

| C=O (aldehyde) | ~1.22 | |

| C-O (ester) | ~1.35 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| Bond Angles (º) | O=C-O (ester) | ~124 |

| C-C-C (aromatic) | ~119 - 121 |

| Dihedral Angles (º) | Phenyl-C(=O)-O-Phenyl | Variable, defines conformation |

The resulting optimized geometry is the foundation for all subsequent property calculations, ensuring they are performed on the most realistic and stable representation of the molecule.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. sigmaaldrich.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO, as the lowest energy empty orbital, acts as the electron acceptor. bldpharm.com

The energy of the HOMO is an indicator of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nature of the formyl and benzoyloxy groups would be expected to influence the energies and spatial distribution of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Parameters (Note: This data is for illustrative purposes and not from a specific study on the title compound.)

| Parameter | Description | Predicted Energy (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | (Value) |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | (Value) |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | (Value) |

Visualization of the HOMO and LUMO would show their distribution across the molecule. The HOMO is often localized on the more electron-rich parts of the molecule, whereas the LUMO tends to be located on the electron-deficient regions, indicating likely sites for nucleophilic and electrophilic attack, respectively.

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. synthonix.com The EPS map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green and yellow represent areas of intermediate or near-zero potential.

For this compound, an EPS analysis would likely show strong negative potential (red) around the oxygen atoms of the carbonyl groups in the ester and formyl functions, identifying them as the primary sites for interaction with electrophiles or hydrogen bond donors. nih.gov Conversely, positive potential (blue) might be expected around the hydrogen atoms of the aromatic rings. This analysis provides a clear, intuitive map of the molecule's electrophilic and nucleophilic regions. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Validation

Computational methods are also extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J), are highly valuable for structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a common and reliable approach for predicting NMR chemical shifts using the optimized geometry obtained from DFT calculations. bldpharm.com

Calculated ¹H and ¹³C NMR chemical shifts for this compound would be benchmarked against an internal standard like Tetramethylsilane (TMS). By comparing the theoretically predicted spectrum with an experimental one, each peak can be assigned to a specific nucleus in the molecule, confirming its connectivity and chemical environment. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or limitations of the theoretical model.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (Note: This data is hypothetical and for illustrative purposes only.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C (aldehyde C=O) | (Value) | (Value) |

| C (ester C=O) | (Value) | (Value) |

| C-1 (aromatic) | (Value) | (Value) |

Theoretical vibrational analysis computes the frequencies and intensities of a molecule's normal modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are performed at the optimized geometry, and it is standard practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and other systematic errors in the theoretical method. nist.gov

A detailed interpretation of the vibrational spectrum of this compound would involve assigning the calculated vibrational modes to specific functional groups. For instance, characteristic stretching frequencies for the carbonyl (C=O) groups of the aldehyde and esters, C-O stretching of the esters, and various C-H and C=C vibrations of the aromatic rings would be identified. The excellent agreement often found between scaled theoretical frequencies and experimental IR and Raman data provides strong evidence for the correctness of the optimized molecular structure.

Table 4: Illustrative Assignment of Key Vibrational Frequencies (Note: This data is hypothetical and for illustrative purposes only.)

| Assignment | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | (Value) | (Value) |

| C=O stretch (aldehyde) | (Value) | (Value) |

| C=O stretch (ester) | (Value) | (Value) |

| C-O stretch (ester) | (Value) | (Value) |

Reaction Mechanism Elucidation and Energetic Profiling via Computational Methods

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping out the complete energy landscape of a chemical reaction. researchgate.net For the synthesis of this compound, this would involve modeling the step-by-step mechanism of the Schotten-Baumann reaction. The process begins with the deprotonation of the phenolic hydroxyl group by a base (e.g., sodium hydroxide), followed by the nucleophilic attack of the resulting phenoxide ion on the carbonyl carbon of benzoyl chloride. chemistnotes.comiitk.ac.in

A critical aspect of mechanistic elucidation is the identification of transition states (TS), which are the highest energy points along the reaction coordinate. nih.gov For the synthesis of this compound, a key transition state would be the tetrahedral intermediate formed after the phenoxide attacks the benzoyl chloride. iitk.ac.in Computational methods locate these TS structures and calculate their energies.

Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that the identified transition state correctly connects the reactants (phenoxide and benzoyl chloride) to the products (the tetrahedral intermediate). researchgate.net The IRC path traces the minimum energy pathway from the transition state downhill to the reactants on one side and to the products on the other, ensuring a comprehensive understanding of the reaction trajectory. researchgate.net

While specific IRC data for this compound is not available, the table below presents hypothetical representative data for the key transition state in its synthesis, based on typical values for similar acylation reactions studied computationally.

Table 1: Hypothetical Transition State and IRC Analysis Data This table is illustrative and based on analogous reactions, as specific data for the target compound is not publicly available.

| Parameter | Description | Hypothetical Value |

| Transition State (TS) | The structure corresponding to the energy maximum for the nucleophilic attack step. | Tetrahedral intermediate formation |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to proceed. | 10-15 kcal/mol |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming a true saddle point (TS). | -200 to -400 cm⁻¹ |

| IRC Forward Path | Connects the TS to the formation of the tetrahedral intermediate. | Confirmed |

| IRC Reverse Path | Connects the TS back to the separated reactants (phenoxide and benzoyl chloride). | Confirmed |

For the synthesis of this compound, the reaction is expected to be thermodynamically favorable (exergonic, with a negative ΔG) due to the formation of a stable ester and a salt (e.g., NaCl). Kinetically, the activation energy of the transition state would determine the reaction rate. Computational studies on similar systems have shown that while the esterification of phenols is feasible, it can be slower than that of alcohols. libretexts.org

The following table provides a hypothetical summary of the thermodynamic and kinetic data that would be obtained from a first-principles computational study of this reaction.

Table 2: Hypothetical Thermodynamic and Kinetic Profile This table is illustrative and based on data from analogous systems, as specific calculations for the target compound are not publicly available.

| Thermodynamic/Kinetic Parameter | Definition | Hypothetical Calculated Value | Implication |

| ΔH (Enthalpy of Reaction) | Heat absorbed or released during the reaction. | -20 to -30 kcal/mol | The reaction is exothermic. |

| ΔS (Entropy of Reaction) | Change in molecular disorder. | Slightly negative | Two reactant molecules form two product molecules, little change in disorder. |

| ΔG (Gibbs Free Energy of Reaction) | Overall spontaneity of the reaction. | -25 to -35 kcal/mol | The reaction is spontaneous and product-favored. |

| ΔG‡ (Gibbs Free Energy of Activation) | Energy barrier for the rate-determining step. | +10 to +15 kcal/mol | The reaction proceeds at a moderate rate under standard conditions. |

These computational approaches provide a foundational understanding of the reaction mechanism, offering insights that are complementary to experimental observations and crucial for optimizing synthetic protocols. acs.orgcam.ac.uk

V. Chemical Reactivity and Transformation Studies

Reactivity of Ester Moieties in the Polyfunctional Context

The hydrolysis of the ester groups in 2-(benzoyloxy)-5-formylphenyl benzoate (B1203000) can be achieved under both acidic and basic conditions. These reactions lead to the cleavage of one or both ester bonds, yielding different products depending on the reaction conditions.

Under acidic conditions, the hydrolysis typically proceeds via protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by water. This process can be controlled to selectively hydrolyze one or both ester groups, although achieving high selectivity can be challenging due to the similar reactivity of the two ester moieties.

Base-catalyzed hydrolysis, or saponification, is generally a more facile process. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process is typically irreversible and leads to the formation of the corresponding carboxylate salts and 2-hydroxy-5-formylphenol or its subsequent hydrolysis product, 2,5-dihydroxybenzaldehyde.

Table 1: Hydrolysis Reactions of 2-(Benzoyloxy)-5-formylphenyl benzoate

| Catalyst | Reagent | Primary Product(s) |

|---|---|---|

| Acid (e.g., HCl, H₂SO₄) | Water | 2-Hydroxy-5-formylphenyl benzoate, Benzoic acid, 2,5-Dihydroxybenzaldehyde |

| Base (e.g., NaOH, KOH) | Water | Sodium or Potassium benzoate, Sodium or Potassium 2-hydroxy-5-formylphenoxide |

Transesterification offers a pathway to modify the ester groups of this compound by exchanging the existing benzoyl groups with other acyl groups or the phenyl group with other alkoxy or aryloxy groups. This reaction is typically catalyzed by acids, bases, or specific enzymes.

The process involves reacting this compound with an alcohol in the presence of a catalyst. The outcome of the reaction is influenced by the nature of the alcohol, the catalyst used, and the reaction conditions. For instance, reaction with a simple alcohol like methanol (B129727) in the presence of an acid catalyst could lead to the formation of methyl benzoate and 2-hydroxy-5-formylphenyl benzoate.

Table 2: Transesterification of this compound

| Catalyst | Reactant Alcohol | Potential Products |

|---|---|---|

| Acid (e.g., H₂SO₄) | Methanol | Methyl benzoate, 2-Hydroxy-5-formylphenyl benzoate |

| Base (e.g., NaOCH₃) | Ethanol | Ethyl benzoate, 2-Hydroxy-5-formylphenyl benzoate |

Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound is a versatile handle for a variety of chemical transformations, including nucleophilic additions and redox reactions. Its reactivity can be selectively targeted while preserving the ester functionalities under appropriate conditions.

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. A prominent example is the reaction with primary amines to form Schiff bases (imines). This condensation reaction is often catalyzed by a trace amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration.

Furthermore, the aldehyde can undergo nucleophilic addition with organometallic reagents, such as Grignard reagents or organolithium compounds, to yield secondary alcohols. The choice of the organometallic reagent determines the nature of the alkyl or aryl group introduced at the carbonyl carbon.

Table 3: Nucleophilic Addition Reactions at the Aldehyde Group

| Nucleophile | Product Type |

|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) |

| Grignard Reagent (R-MgX) | Secondary Alcohol |

| Hydride (e.g., from NaBH₄) | Primary Alcohol |

The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the ester groups using mild oxidizing agents. Reagents such as potassium permanganate (B83412) under controlled pH, or Tollens' reagent (ammoniacal silver nitrate), are commonly employed for this transformation. The resulting product would be 2-(benzoyloxy)-5-carboxyphenyl benzoate.

Alternatively, the aldehyde can be oxidized directly to an ester in the presence of an alcohol using specific oxidizing agents. This oxidative esterification provides another route to modify the functionality of the molecule.

Table 4: Selective Oxidation of the Aldehyde Group

| Oxidizing Agent | Product |

|---|---|

| Potassium Permanganate (KMnO₄) | 2-(Benzoyloxy)-5-carboxyphenyl benzoate |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 2-(Benzoyloxy)-5-carboxyphenyl benzoate |

The selective reduction of the aldehyde group to a primary alcohol, yielding 2-(benzoyloxy)-5-(hydroxymethyl)phenyl benzoate, can be accomplished using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a particularly suitable reagent for this purpose as it is chemoselective for aldehydes and ketones over esters. This allows for the targeted reduction of the formyl group while leaving the two benzoyloxy groups intact.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and the ester functionalities. Therefore, careful selection of the reducing agent is crucial for achieving the desired transformation.

Table 5: Selective Reduction of the Aldehyde Group

| Reducing Agent | Product |

|---|---|

| Sodium Borohydride (NaBH₄) | 2-(Benzoyloxy)-5-(hydroxymethyl)phenyl benzoate |

| Lithium Aluminum Hydride (LiAlH₄) | 2,5-Bis(hydroxymethyl)phenol, Benzyl (B1604629) alcohol |

Interfunctional Group Interactions and Chemoselectivity

The reactivity of "this compound" is governed by the interplay of its three key functional groups: a formyl group and two distinct benzoate esters. The positioning of these groups on the central aromatic ring dictates their electronic and steric influence on one another, which in turn determines the chemoselectivity of the molecule in various chemical transformations.

Steric and Electronic Effects on Reactivity of Individual Functional Groups

The chemical behavior of each functional group in "this compound" is modulated by both steric and electronic effects exerted by the adjacent and para-substituents. These effects can either enhance or diminish the inherent reactivity of the aldehyde and ester functionalities.

Electronic Effects:

The formyl group (-CHO) is a moderate electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution through both inductive (-I) and resonance (-M) effects. wikipedia.orgopenstax.org This deactivation is most pronounced at the ortho and para positions relative to the formyl group. libretexts.org Conversely, the benzoyloxy groups (-OOCPh) are more complex. The ester carbonyl is electron-withdrawing, but the oxygen atom attached to the ring can donate a lone pair of electrons through resonance (+M effect), which competes with its inductive electron withdrawal (-I effect). libretexts.org

In "this compound," the formyl group at C5 will strongly deactivate the ring, particularly at the C1, C3, and C5 positions (numbering the phenyl ring with the benzoate at C1). The benzoate group at C2 will also influence the electron density. The interplay between the electron-withdrawing nature of the formyl group and the potentially electron-donating resonance of the ester oxygen atoms creates a nuanced reactivity profile. Studies on substituted phenyl benzoates have shown that electron-withdrawing substituents on one ring can decrease the sensitivity of the carbonyl group to electronic effects from the other ring. nih.gov

Steric Effects:

Steric hindrance plays a significant role in dictating the accessibility of the functional groups to incoming reagents. The two bulky benzoyloxy groups flanking the formyl group (in the case of the C2 benzoate) and on the adjacent carbon create a crowded environment. This steric congestion can hinder nucleophilic attack at the formyl carbon and at the carbonyl carbons of the benzoate esters. It can also influence the preferred sites of reaction in transformations involving the aromatic ring. For instance, reactions at the C6 position might be sterically favored over reactions at the C4 position, which is situated between the formyl and a benzoate group.

The following table summarizes the anticipated steric and electronic effects on the reactivity of the individual functional groups:

| Functional Group | Position | Electronic Effect on the Ring | Steric Environment | Anticipated Reactivity |

| Formyl (-CHO) | C5 | Deactivating (-I, -M) | Moderately hindered by the C6-H and the C4-H. | Susceptible to nucleophilic attack, but reactivity may be modulated by electronic deactivation of the ring. |

| Benzoate Ester (-OOCPh) | C2 | Overall deactivating, but with potential for +M resonance from the ether oxygen. | Significantly hindered by the adjacent benzoate group at C1 and the formyl group at C5. | Hydrolysis or other nucleophilic acyl substitution reactions will be sterically hindered. |

| Benzoate Ester (-OOCPh) | C1 | Overall deactivating, but with potential for +M resonance from the ether oxygen. | Hindered by the adjacent benzoate group at C2. | Hydrolysis or other nucleophilic acyl substitution reactions will be sterically hindered. |

Free Radical Chemistry Involving Benzoyloxy and Phenylbenzoate Systems

The benzoyloxy and phenylbenzoate moieties within "this compound" can participate in free radical reactions, typically initiated by heat or light. The primary source of radicals in such systems is often the homolytic cleavage of a peroxide initiator, such as dibenzoyl peroxide, which generates benzoyloxy radicals. encyclopedia.pub

Benzoyloxy radicals (PhCOO•) are versatile intermediates. They can undergo several key reactions:

Decarboxylation: A prominent reaction of the benzoyloxy radical is its breakdown into a phenyl radical (Ph•) and a molecule of carbon dioxide. encyclopedia.pub

Hydrogen Abstraction: Benzoyloxy radicals can abstract hydrogen atoms from suitable donors to form benzoic acid. encyclopedia.pub

Addition to Aromatic Rings: These radicals can add to aromatic systems, a process known as benzoyloxylation.

In the context of "this compound," the presence of the phenylbenzoate systems introduces pathways for both intramolecular and intermolecular radical reactions. Phenyl radicals, generated from the decarboxylation of benzoyloxy radicals, are highly reactive species that can also undergo hydrogen abstraction or add to aromatic rings (phenylation). nih.gov

The specific free radical chemistry of "this compound" has not been extensively reported. However, based on the general principles of free radical reactivity, several potential transformations can be postulated. For instance, under radical-forming conditions, one of the benzoyloxy groups could be the source of a phenyl radical that could then react intramolecularly with the central phenyl ring or the other benzoate group. The formyl group's aldehyde hydrogen is also susceptible to abstraction by radicals.

The following table outlines potential free radical reactions involving the benzoyloxy and phenylbenzoate systems:

| Reactant Radical | Substrate Moiety in "this compound" | Potential Reaction Type | Potential Product(s) |

| Benzoyloxy Radical (PhCOO•) | Aldehyde C-H | Hydrogen Abstraction | Benzoic acid and a formyl radical species. |

| Benzoyloxy Radical (PhCOO•) | Central Phenyl Ring | Addition (Benzoyloxylation) | Addition products to the aromatic ring. |

| Phenyl Radical (Ph•) | Aldehyde C-H | Hydrogen Abstraction | Benzene and a formyl radical species. |

| Phenyl Radical (Ph•) | Central Phenyl Ring | Addition (Phenylation) | Biphenyl derivatives. |

Vi. Advanced Derivatization and Applications in Materials and Synthetic Pathways

Synthesis of Novel Heterocyclic Scaffolds Utilizing the Aldehyde and Ester Functionalities

The aldehyde and ester moieties of 2-(Benzoyloxy)-5-formylphenyl benzoate (B1203000) are key functional groups that can be independently or concertedly exploited to construct a variety of heterocyclic scaffolds. The aldehyde group is a reactive electrophile, readily participating in condensation and cyclization reactions, while the benzoate ester can be hydrolyzed or can participate in intramolecular reactions, further expanding the synthetic possibilities.

Formation of Thiazole (B1198619) and Thiazolidinone Derivatives from Formylphenyl Benzoate Precursors

The formyl group of 2-(Benzoyloxy)-5-formylphenyl benzoate is a prime site for the construction of sulfur-containing heterocycles like thiazoles and thiazolidinones, which are known for their diverse biological activities. researchgate.net The synthesis of these derivatives typically proceeds through the reaction of the aldehyde with appropriate sulfur-containing reagents.

One common approach to thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. While not directly utilizing the formyl group, the aldehyde can be a precursor to the required starting materials. A more direct route involves the reaction of the formylphenyl benzoate with compounds containing both a sulfur and a nitrogen atom. For instance, reaction with thiourea (B124793) and an α-haloketone (generated in situ from a methyl ketone) can yield 2-aminothiazole (B372263) derivatives. nih.gov Another strategy involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group adjacent to a thioamide functionality.

Thiazolidinone rings, which are saturated or partially saturated thiazole derivatives with a carbonyl group, can be synthesized from this compound through multi-component reactions. A widely used method is the three-component reaction involving an amine, a carbonyl compound (in this case, the formylphenyl benzoate), and a mercapto-acid like thioglycolic acid. tandfonline.com The initial step is often the formation of a Schiff base between the aldehyde and a primary amine, which then undergoes cyclocondensation with thioglycolic acid to furnish the thiazolidinone ring. The Knoevenagel condensation of this compound with active methylene compounds such as thiazolidine-2,4-dione can also lead to the formation of functionalized thiazolidinone derivatives. tandfonline.combohrium.com

A representative reaction for the synthesis of thiazolidinone derivatives is the condensation of an aromatic aldehyde with an amine and thioglycolic acid. The general scheme is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Aromatic Aldehyde (e.g., this compound) | Primary Amine | Thioglycolic Acid | Thiazolidinone Derivative |

This reaction can be catalyzed by various catalysts, and in some cases, can proceed under solvent-free conditions, offering a green chemistry approach to these valuable heterocyclic systems. bohrium.com

Exploration of Other Fused and Bridged Heterocyclic Systems

The presence of both an aldehyde and an ester group on the same aromatic ring in this compound opens up possibilities for the synthesis of more complex fused and bridged heterocyclic systems. These reactions often involve intramolecular cyclization or tandem reactions where both functional groups participate.

One potential pathway to fused heterocycles involves the initial transformation of the aldehyde group into a functionality that can subsequently react with the ester or a derivative thereof. For example, the aldehyde can be converted into a Schiff base, which can then undergo an intramolecular cyclization. If the amine used to form the Schiff base contains a nucleophilic group, this group could potentially attack the ester carbonyl, leading to a fused ring system.

Another approach involves the hydrolysis of the benzoate ester to a hydroxyl group, which can then participate in cyclization reactions with a derivative of the formyl group. For instance, the formyl group could be converted to a vinyl group through a Wittig reaction, and a subsequent intramolecular Michael addition of the hydroxyl group to the α,β-unsaturated system could lead to a fused oxygen-containing heterocycle.

The synthesis of benzo-fused heterocycles is an active area of research, with various methods being developed for the construction of these important structural motifs. nih.gov While direct examples utilizing this compound are not extensively reported, the principles of intramolecular cyclization and tandem reactions on substituted aromatic compounds provide a framework for the potential of this precursor in the synthesis of novel fused and bridged heterocyclic systems.

Development of Liquid Crystalline Materials from Phenyl Benzoate Derivatives

Phenyl benzoate derivatives are a well-established class of mesogens, which are molecules that can exhibit liquid crystalline phases. researchgate.nettandfonline.com The rigid core of the phenyl benzoate unit, combined with the potential for introducing flexible terminal chains, allows for the fine-tuning of their liquid crystalline properties. The study of these materials is crucial for their application in display technologies and other advanced optical materials.

Structure-Mesophase Relationship Studies through Molecular Design

The design of calamitic (rod-like) liquid crystals often involves the creation of a rigid core with flexible terminal groups. nih.gov The phenyl benzoate moiety serves as an excellent rigid core. The introduction of substituents can have a profound effect on the mesomorphic properties. For example, the addition of lateral substituents can lower the melting point and alter the type of mesophase observed. tandfonline.com The length of terminal alkoxy chains also plays a critical role; increasing the chain length can promote the formation of smectic phases over nematic phases. bohrium.com

The relationship between molecular structure and mesophase behavior can be systematically studied by synthesizing homologous series of compounds where a particular structural feature, such as the length of a terminal chain, is varied. The transition temperatures and types of mesophases are then characterized using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC). This allows for the establishment of structure-property relationships that guide the design of new liquid crystalline materials with desired properties. bohrium.com

For instance, a study on phenyl 4-benzoyloxybenzoate derivatives showed that unsymmetrical molecules had significantly lower crystal-to-mesophase transition temperatures compared to their symmetrical counterparts, leading to a broader liquid crystalline range. tandfonline.com This highlights the importance of molecular symmetry in the design of liquid crystalline materials.

Inverse Gas Chromatography for Thermodynamic Interaction Assessment in Liquid Crystals

Inverse gas chromatography (IGC) is a powerful technique for characterizing the thermodynamic properties of materials, including liquid crystals. tandfonline.comtandfonline.com In an IGC experiment, the material of interest is used as the stationary phase in a gas chromatography column, and the retention times of various probe molecules are measured. This allows for the determination of a range of thermodynamic parameters that describe the interactions between the probe molecules and the liquid crystalline stationary phase. tandfonline.comrsc.org

IGC can be used to determine the phase transition temperatures of liquid crystals, which are observed as discontinuities in the retention diagram (a plot of the logarithm of the specific retention volume versus the reciprocal of the temperature). tandfonline.com Furthermore, IGC provides a means to quantify the thermodynamic interactions between the liquid crystal and various solutes (probes) at infinite dilution. researchgate.net

Key thermodynamic parameters that can be determined using IGC include the Flory-Huggins interaction parameter (χ), which provides a measure of the compatibility between the liquid crystal and the probe, and the activity coefficient at infinite dilution, which describes the deviation from ideal behavior. tandfonline.comrsc.org These parameters are crucial for understanding the solubility and mixing behavior of the liquid crystal with other components, which is important for the formulation of liquid crystal mixtures and composites.

The surface properties of liquid crystals, such as their dispersive surface energy and acid-base characteristics, can also be investigated using IGC. researchgate.netacs.org This information is valuable for understanding the interfacial interactions of liquid crystals with other materials, which is important in applications such as liquid crystal displays and sensors.

Chemical Modifications for Probing Molecular Interactions and Biological Recognition

The versatile chemical nature of this compound and its derivatives makes them suitable for chemical modifications aimed at probing molecular interactions and biological recognition processes. The aldehyde group, in particular, is a convenient handle for the introduction of various functionalities that can participate in specific interactions.

One of the most common modifications of the aldehyde group is its conversion to a Schiff base (imine) through condensation with a primary amine. mediresonline.orgsaudijournals.com Schiff bases derived from salicylaldehyde (B1680747) and its derivatives are well-known for their ability to form stable metal complexes and to participate in hydrogen bonding and other non-covalent interactions. dergipark.org.tr By choosing an appropriate amine, a wide range of functionalities can be introduced, allowing for the systematic study of how different structural features affect molecular recognition.

For example, the synthesis of a series of Schiff bases from substituted salicylaldehydes and sulfadiazine (B1682646) has been reported, and their antimicrobial activities were evaluated. nih.gov This study demonstrated that the nature of the substituents on the salicylaldehyde ring had a significant impact on the biological activity of the resulting Schiff bases. This approach can be extended to this compound, where the benzoate group can be retained or modified to further tune the properties of the resulting Schiff base derivatives.

The formation of Schiff bases with amino acids can also be used to create molecules that can probe biological recognition events. saudijournals.comresearchgate.net The resulting compounds can be designed to mimic or interfere with natural biological processes, making them valuable tools for studying enzyme inhibition, receptor binding, and other biological phenomena.

In addition to Schiff base formation, the aldehyde group can be subjected to other chemical transformations to introduce different functionalities. For example, it can be reduced to an alcohol, oxidized to a carboxylic acid, or used in various carbon-carbon bond-forming reactions. Each of these modifications provides a new derivative with altered electronic and steric properties, which can be used to systematically probe the structural requirements for specific molecular interactions and biological recognition.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, SAR studies would systematically explore how modifications to its different structural components affect its (hypothetical) biological activity. Although specific SAR studies on this exact compound are not documented, the principles can be illustrated by considering its key functional domains: the two benzoyloxy groups and the formyl group.

Derivatives could be synthesized by modifying these key positions:

Modification of the Benzoate Groups: The electronic and steric properties of the benzoate groups can be altered by introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl rings. For instance, analogs with methoxy, chloro, or nitro groups could be prepared. The ester linkages themselves could be replaced with more stable amide bonds.

The synthesis of such derivatives would likely follow standard organic chemistry protocols. For example, substituted benzoyl chlorides could be used in the initial acylation of the parent phenol (B47542) to introduce modified benzoate groups. Subsequent reactions on the aldehyde would then yield a library of derivatives for biological screening.

The insights gained from such SAR studies are crucial for identifying the key structural features required for a desired biological effect. For instance, in studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors, modifications to the aromatic rings and the linker between them led to the identification of compounds with nanomolar potency and excellent selectivity. nih.gov Similarly, research on 5-acetamido-2-hydroxy benzoic acid derivatives has shown that altering the acyl group can modulate analgesic activity. mdpi.com These examples underscore the power of SAR in drug discovery and could be analogously applied to derivatives of this compound.

To illustrate how SAR data could be organized, a hypothetical table of derivatives and their potential impact on a generic biological activity is presented below.

| Derivative ID | Modification on Benzoyloxy Group 1 | Modification on Benzoyloxy Group 2 | Modification on Formyl Group | Hypothetical Biological Activity (IC₅₀) |

| BFB-001 | Unmodified (Benzoyloxy) | Unmodified (Benzoyloxy) | -CHO | Baseline |

| BFB-002 | 4-Methoxybenzoyloxy | Unmodified (Benzoyloxy) | -CHO | Potentially Increased |

| BFB-003 | 4-Chlorobenzoyloxy | Unmodified (Benzoyloxy) | -CHO | Potentially Decreased |

| BFB-004 | Unmodified (Benzoyloxy) | Unmodified (Benzoyloxy) | -CH₂OH | Altered/Reduced |

| BFB-005 | Unmodified (Benzoyloxy) | Unmodified (Benzoyloxy) | -COOH | Significantly Altered |

| BFB-006 | 4-Methoxybenzoyloxy | 4-Methoxybenzoyloxy | -CHO | Potentially Synergistic Increase |

This table is for illustrative purposes only and does not represent actual experimental data.

Exploration of Binding Site Interactions through Chemical Derivatization

The exploration of how a molecule interacts with its biological target at the atomic level is a key aspect of rational drug design. Chemical derivatization plays a crucial role in this process by creating molecular probes that can help to map the binding site. While there are no specific studies on the binding site interactions of this compound reported in the literature, its structure offers several points for modification to create such probes.

For example, a derivative could be synthesized with a photo-reactive group, such as an azido (B1232118) or benzophenone (B1666685) moiety, attached to one of the phenyl rings. Upon binding to its target protein and subsequent photo-activation, this derivative would form a covalent bond with nearby amino acid residues, allowing for their identification through techniques like mass spectrometry. This would provide direct information about the binding pocket's structure.

Another approach would be to attach a fluorescent tag or a biotin (B1667282) label to the molecule. These tagged derivatives could be used in various assays to visualize the localization of the compound within cells or to facilitate pull-down experiments to identify its binding partners.

The design of such chemical probes requires a careful balance between maintaining the core structure responsible for binding and introducing a new functional group that does not sterically hinder the interaction. The knowledge gained from SAR studies would be invaluable in guiding the design of these probes, ensuring that the modifications are made at positions that are tolerant to substitution.

Application as Precursors in Multi-Component Reactions and Complex Molecule Synthesis

The presence of a reactive aldehyde group makes this compound a potentially valuable precursor in multi-component reactions (MCRs). MCRs are highly efficient chemical reactions in which three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials.

A close analog, methyl-2-formyl benzoate, is known to be a versatile substrate in the synthesis of various heterocyclic compounds. researchgate.net For instance, it can participate in tandem three-component reactions with an amine and an isonitrile to generate complex quinoline-based tetracycles. researchgate.net Given this precedent, it is highly plausible that this compound could be employed in similar transformations.

One hypothetical MCR could involve the reaction of this compound, an amine, and a β-ketoester in a Hantzsch-type reaction to synthesize dihydropyridine (B1217469) derivatives. The aldehyde group would react with the amine and the β-ketoester to form the core dihydropyridine ring, with the bulky 2-(benzoyloxy)phenyl benzoate moiety influencing the stereochemical outcome and imparting specific physical properties to the final product.

The general scheme for such a reaction could be:

Hypothetical Hantzsch-type Reaction:

Furthermore, the aldehyde functionality serves as a key starting point for the construction of more complex molecular architectures through sequential synthetic steps. It can undergo Wittig reactions to form alkenes, Henry reactions to form nitroalcohols, and various other carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex natural products and other medicinally relevant molecules. The benzoate esters, while generally stable, could also be selectively hydrolyzed to reveal a phenolic hydroxyl group, providing another point for further functionalization. This dual reactivity makes this compound a potentially useful building block in synthetic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.